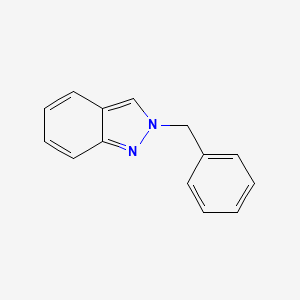![molecular formula C14H11N3S B11725911 2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11725911.png)
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile is a chemical compound with the molecular formula C14H11N3S It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylethenyl group and a sulfanyl acetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile typically involves the reaction of 4-(2-phenylethenyl)pyrimidine-2-thiol with chloroacetonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon of the chloroacetonitrile, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenylethenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenylethenyl group.
科学研究应用
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile is not fully understood. its biological activity is thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
4-(2-Phenylethenyl)pyrimidine-2-thiol: A precursor in the synthesis of the target compound.
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfinyl}acetonitrile: An oxidized derivative.
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfonyl}acetonitrile: Another oxidized derivative.
Uniqueness
2-{[4-(2-Phenylethenyl)pyrimidin-2-yl]sulfanyl}acetonitrile is unique due to its combination of a pyrimidine ring, phenylethenyl group, and sulfanyl acetonitrile moiety
属性
分子式 |
C14H11N3S |
|---|---|
分子量 |
253.32 g/mol |
IUPAC 名称 |
2-[4-(2-phenylethenyl)pyrimidin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2 |
InChI 键 |
WYLMOHICHVYEPF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B11725836.png)
![bis[(1E)-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydrazine](/img/structure/B11725842.png)
![(2E)-3-{[3-(trifluoromethyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B11725850.png)

![4-Oxo-6-[4-(propan-2-yl)phenyl]hex-5-enoic acid](/img/structure/B11725863.png)

![N''-{[(2-Chlorophenyl)methylidene]amino}guanidine](/img/structure/B11725900.png)

![8-{2-[1-(2,5-Dimethylthiophen-3-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725916.png)
![(Z)-N-[1-(3,4,5-Trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11725920.png)
![4-hydroxy-6-methyl-3-{[2-(4-methylphenyl)hydrazin-1-ylidene]methyl}-2H-pyran-2-one](/img/structure/B11725922.png)

![2-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}phenol](/img/structure/B11725940.png)

